2-Bromo-3-(bromomethyl)quinoline

Medicinal chemistry Click chemistry Sequential cross-coupling

2-Bromo-3-(bromomethyl)quinoline (CAS 35740-83-1) is a dihalogenated quinoline derivative with the molecular formula C₁₀H₇Br₂N and a molecular weight of 300.98 g/mol. It possesses two structurally and electronically distinct bromine sites: an aromatic C–Br at the 2-position and a benzylic C–Br at the 3-(bromomethyl) substituent.

Molecular Formula C10H7Br2N
Molecular Weight 300.98 g/mol
CAS No. 35740-83-1
Cat. No. B3262564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-(bromomethyl)quinoline
CAS35740-83-1
Molecular FormulaC10H7Br2N
Molecular Weight300.98 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=N2)Br)CBr
InChIInChI=1S/C10H7Br2N/c11-6-8-5-7-3-1-2-4-9(7)13-10(8)12/h1-5H,6H2
InChIKeyKGDFHGMTFPQPSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-(bromomethyl)quinoline (CAS 35740-83-1): Dual-Electrophile Quinoline Building Block Defined


2-Bromo-3-(bromomethyl)quinoline (CAS 35740-83-1) is a dihalogenated quinoline derivative with the molecular formula C₁₀H₇Br₂N and a molecular weight of 300.98 g/mol . It possesses two structurally and electronically distinct bromine sites: an aromatic C–Br at the 2-position and a benzylic C–Br at the 3-(bromomethyl) substituent. The compound is a crystalline solid with a melting point of 137–138 °C and a predicted density of 1.852 g/cm³ . It is primarily employed as a bifunctional synthetic intermediate in medicinal chemistry and natural product total synthesis, most notably as a key building block in the total synthesis of the antiviral alkaloid mappicine ketone (nothapodytine B) [1][2].

Why 2-Bromo-3-(bromomethyl)quinoline Cannot Be Replaced by Generic Bromoquinoline Analogs


Substituting 2-bromo-3-(bromomethyl)quinoline with a mono-brominated quinoline or a simple dibromoquinoline forfeits the compound's signature advantage: the presence of two bromine atoms in electronically distinct environments that enable sequential, orthogonal functionalization [1][2]. The benzylic bromide at the 3-(bromomethyl) position reacts rapidly under nucleophilic substitution conditions (e.g., azide displacement to form click-chemistry precursors), while the aromatic C–Br at the 2-position remains intact for subsequent palladium-catalyzed cross-coupling (Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira) [1][3]. Analogs such as 2-bromo-3-methylquinoline lack the benzylic leaving group entirely; 3-(bromomethyl)quinoline and 2-(bromomethyl)quinoline each carry only one reactive halide; and 2,3-dibromoquinoline contains two aromatic bromines, both of which are substantially less reactive and cannot be differentiated for stepwise diversification. This orthogonal reactivity profile is functionally demonstrated in the total synthesis of mappicine ketone, where the benzylic bromide is first converted to an azidomethyl group while the 2-bromo substituent is preserved for a downstream palladium-mediated coupling [2][3].

Quantitative Procurement Evidence for 2-Bromo-3-(bromomethyl)quinoline: Head-to-Head Comparator Data


Orthogonal Reactivity: Benzylic vs. Aromatic Bromide Differentiation Enables Sequential Functionalization

2-Bromo-3-(bromomethyl)quinoline is the only commercially listed C₁₀H₇Br₂N quinoline isomer that combines one aromatic bromide and one benzylic bromide on the same scaffold, enabling stepwise chemoselective derivatization [1]. In the published total synthesis of mappicine ketone, the benzylic bromide undergoes nucleophilic displacement with sodium azide (NaN₃ in DMF) to form the azidomethyl intermediate while the aromatic 2-bromo substituent remains intact; the 2-bromo group is subsequently utilized in a palladium-catalyzed Stille coupling with a vinylstannane [1][2]. By contrast, 2,3-dibromoquinoline (CAS 13721-00-1) carries two aromatic bromines that exhibit similar reactivity and cannot be cleanly differentiated; 3-(bromomethyl)quinoline (CAS 120277-70-5) and 2-(bromomethyl)quinoline (CAS 5632-15-5) each contain only a single reactive halide .

Medicinal chemistry Click chemistry Sequential cross-coupling

Melting Point Advantage: Higher Crystallinity Facilitates Handling, Storage, and Purification vs. Close Analogs

2-Bromo-3-(bromomethyl)quinoline exhibits a melting point of 137–138 °C , which is substantially higher than the melting points of its closest structural analogs: 2-bromomethylquinoline (55–56 °C ), 2,3-dibromoquinoline (77 °C ), and 2-bromo-3-methylquinoline (70–72 °C ). A higher melting point reduces the risk of softening or liquefaction during ambient-temperature shipping and storage, simplifies recrystallization-based purification, and generally correlates with improved long-term solid-state chemical stability.

Solid-state handling Purification Storage stability

Validated Synthetic Provenance: Published Route and Patent-Backed Pharmaceutical Relevance

The synthetic utility of 2-bromo-3-(bromomethyl)quinoline is not hypothetical—it is validated by a peer-reviewed total synthesis of mappicine ketone (nothapodytine B), an antiviral alkaloid with potent activity against herpes simplex virus HSV-1 and HSV-2, including acyclovir-resistant strains, and human cytomegalovirus (HCMV) [1]. The compound is prepared in a single operational step via reductobromination of 2-chloroquinoline-3-carbaldehyde using NaBH₄ and PBr₃ in hot methanol [2]. This intermediate is explicitly claimed in patent EP 1100799 A1 (and US 6,500,953 B1) for the preparation of camptothecin and nothapodytine derivatives [3]. In contrast, analogs such as 2-bromo-3-methylquinoline and 3-(bromomethyl)quinoline lack equivalent documentation demonstrating their role in a completed, high-value total synthesis.

Natural product synthesis Antiviral intermediates Process chemistry

High Bromine Content (53.1 wt%) for Heavy-Atom Derivatization and Mass Spectrometry Detection

With a bromine mass fraction of 53.1% (two Br atoms; total MW 300.98, Br contribution 159.8 g/mol) [1], 2-bromo-3-(bromomethyl)quinoline provides significantly stronger anomalous scattering and a more distinctive isotopic signature than mono-brominated quinoline analogs. 2-Bromo-3-methylquinoline and 3-(bromomethyl)quinoline each contain only one bromine atom (Br mass fraction ~26.5–36.0%, MW 222.08) [2], which yields a less intense isotopic cluster and weaker anomalous signal for X-ray crystallographic phasing. For mass spectrometry-based detection, the characteristic ¹:²:¹ triplet pattern of the dibrominated compound (M, M+2, M+4) provides an unambiguous fingerprint that is absent in mono-brominated analogs.

X-ray crystallography Mass spectrometry Heavy-atom phasing

Position-Specific Reactivity: C2 Aromatic Bromide Enables Palladium-Catalyzed Cross-Coupling with Documented Position-Dependent Yields

A systematic study mapping the reactivity of bromoquinolines under uniform Suzuki–Miyaura cross-coupling conditions (2-aminophenylboronic acid hydrochloride, Pd catalyst) demonstrated that the coupling yield and subsequent C–H activation/cyclization outcome vary dramatically depending on the bromine substitution position on the quinoline ring [1]. The 2-position of quinoline is one of the two least electron-dense positions (along with C4), making 2-bromoquinolines particularly competent electrophiles for oxidative addition to Pd(0) [1][2]. The target compound retains this 2-bromo substituent as a cross-coupling handle while the benzylic bromide at C3 is independently addressable, a regiochemical arrangement not available in 3-(bromomethyl)quinoline or 2-(bromomethyl)quinoline, where the single halide occupies only one of these two privileged positions .

Suzuki–Miyaura coupling C–H activation Quinoline functionalization

Optimal Procurement Scenarios for 2-Bromo-3-(bromomethyl)quinoline Backed by Quantitative Evidence


Antiviral Natural Product Total Synthesis and Analog Generation

2-Bromo-3-(bromomethyl)quinoline is the validated key intermediate for constructing the pyridone D-ring of mappicine ketone (nothapodytine B), an antiviral alkaloid with selective activity against HSV-1, HSV-2 (including acyclovir-resistant strains), and HCMV [1][2]. Research groups pursuing camptothecin-family alkaloids or quinoline-based antiviral libraries benefit from the compound's demonstrated synthetic track record and patent-backed utility (EP 1100799 A1) [3]. The orthogonal reactivity enables late-stage diversification at both the C2 and C3 positions of the quinoline core without protecting-group manipulation.

Click Chemistry Precursor for Triazole–Quinoline Hybrid Library Synthesis

The benzylic bromide at the 3-position undergoes efficient displacement with sodium azide to yield 3-(azidomethyl)-2-bromoquinoline [1], a direct precursor for copper-catalyzed azide–alkyne cycloaddition (CuAAC) click chemistry. This azide intermediate retains the C2 aromatic bromide for subsequent Suzuki–Miyaura or Buchwald–Hartwig diversification, enabling the rapid construction of 1,2,3-triazole–quinoline hybrid libraries [1]. Mono-brominated analogs such as 3-(bromomethyl)quinoline can form azides but lack the second diversification handle for library expansion.

Heavy-Atom Derivatization for Macromolecular Crystallography

With 53.1% bromine by mass [1], 2-bromo-3-(bromomethyl)quinoline serves as an effective heavy-atom soak for SAD/MAD phasing in protein crystallography. The two bromine atoms produce a strong anomalous signal (f'' ≈ 1.5 e⁻ per Br at Cu Kα), and the characteristic ¹:²:¹ isotopic pattern in mass spectra provides unambiguous identification of the derivatized protein or ligand–protein complex. Mono-brominated analogs provide weaker anomalous scattering and a less distinctive isotopic signature.

Sequential Palladium-Catalyzed Cross-Coupling for Medicinal Chemistry SAR Studies

The C2 aromatic bromide is positioned at one of the two most electron-deficient sites on the quinoline scaffold, ensuring competent oxidative addition to Pd(0) under standard Suzuki–Miyaura conditions [2]. Medicinal chemistry teams can first functionalize the benzylic bromide site (e.g., amination, etherification, azide formation) and subsequently employ the C2 bromide for palladium-catalyzed aryl/heteroaryl introduction, generating diversified compound arrays from a single building block without intermediate protection/deprotection steps.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-3-(bromomethyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.